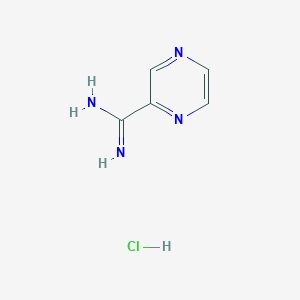
Pyrazine-2-carboximidamide hydrochloride
Cat. No. B158885
Key on ui cas rn:
138588-41-7
M. Wt: 158.59 g/mol
InChI Key: FCVKLVNLBIBCCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07244736B2
Procedure details


According to Scheme 1, step a, pyrazine-2-carbonitrile 1 is reacted in an alcohol solvent, preferably methyl alcohol in the presence of base A selected from an alkali metal hydroxide or alkali metal alkoxide, preferably sodium methoxide and more preferably sodium methoxide in a ratio of about 1:1 (mole/mole) in the temperature range of about 20–40° C., preferably in the range of about 28–32° C. for about 3–12 h, preferably in the range of 4–5 h, followed by treating with an ammonium salt of an inorganic acid, for example, ammonium chloride for a period of about 16–48 h, preferably in the range of 20–24 h at about 25° C. or optionally for about 3–6 h at reflux. Methyl t-butyl ether is added and the mixture is stirred for about 15 to 30 min and the solid which forms is collected by filtration, washed with methyl t-butyl ether then dried at about 40° C. under vacuum to give pyrazine-2-carboxamidine hydrochloride 2 as a white solid. Optionally following reflux the volatiles are removed to a residue and the residue is crystallized from ethanol-diethyl ether and the product collected. In particular, the procedure described has higher yields as compared to the art (S. Kushner et al, J. Amer. Chem. Soc., 74, 3617–3621 (1952) and published patent application US2005-0075357A1).


[Compound]
Name
alkali metal hydroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
alkali metal alkoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
ammonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four



[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Name
pyrazine-2-carboxamidine hydrochloride
Identifiers


|
REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]#[N:8].CO.C[O-].[Na+].[Cl-:14].[NH4+:15]>C(OC)(C)(C)C>[ClH:14].[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]([NH2:15])=[NH:8] |f:2.3,4.5,7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(C=NC=C1)C#N
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)(C)OC
|
Step Three
[Compound]
|
Name
|
alkali metal hydroxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
alkali metal alkoxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
sodium methoxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
|
Name
|
sodium methoxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
Step Four
[Compound]
|
Name
|
ammonium salt
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
[Compound]
|
Name
|
alcohol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred for about 15 to 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solid which forms is collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with methyl t-butyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
then dried at about 40° C. under vacuum
|
Outcomes


Product
Details
Reaction Time |
22.5 (± 7.5) min |
|
Name
|
pyrazine-2-carboxamidine hydrochloride
|
|
Type
|
product
|
|
Smiles
|
Cl.N1=C(C=NC=C1)C(=N)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
